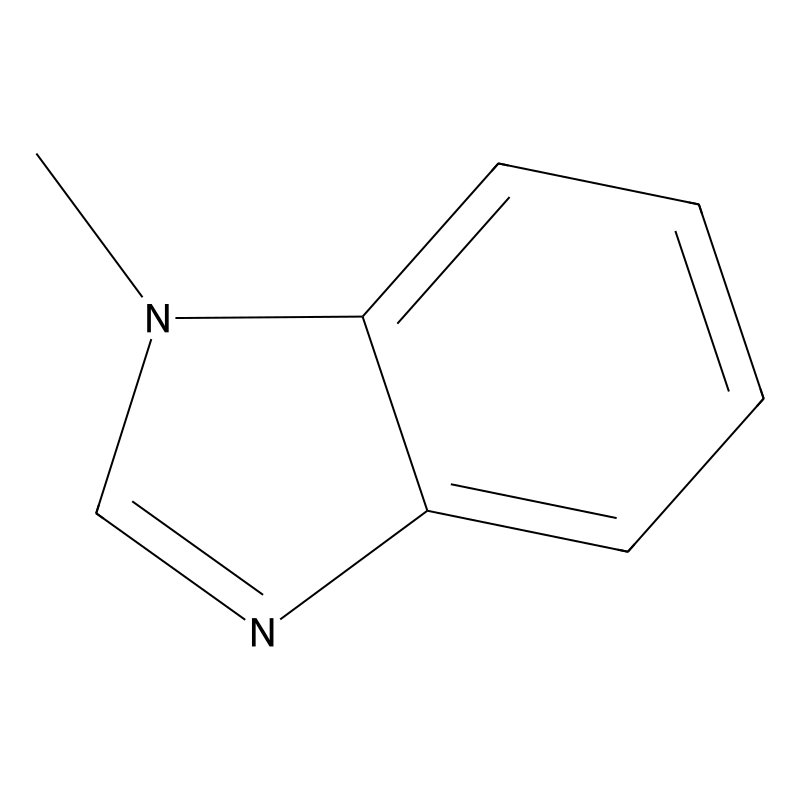1-Methylbenzimidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimicrobial Activity
Specific Scientific Field: Medicinal Chemistry and Microbiology
Summary: 1-Methylbenzimidazole (1-MeBz) is a heterocyclic compound with a benzene ring fused to an imidazole moiety. It has garnered significant interest due to its diverse biological activities. One notable application lies in its antimicrobial potential.
Experimental Procedures: Researchers have synthesized various derivatives of 1-MeBz and evaluated their antimicrobial activity against selected microbial species. For instance:
- Structural modifications at the 2-position of the oxadiazole ring and para-substituted phenyl groups influenced the antimicrobial activity .
Electrolyte Additive for Dye-Sensitized Solar Cells
Specific Scientific Field: Materials Science and Photovoltaics
Summary: 1-Methylbenzimidazole serves as a suitable electrolyte additive for dye-sensitized solar cells (DSSCs) and solid-state dye-sensitized solar cells (ssDSSCs).
Experimental Procedures:Insect Growth Regulation
Specific Scientific Field: Entomology and Pest Control
Summary: 1-Methylbenzimidazole derivatives exhibit insect growth-regulating activity.
Experimental Procedures:- BMBIs demonstrated two distinct biological activities: inhibition of development and acute lethality .
Medicinal Chemistry and Beyond
1-Methylbenzimidazole is an organic compound with the molecular formula and a molecular weight of approximately 132.16 g/mol. It is characterized by a benzimidazole core, which consists of a fused benzene and imidazole ring, with a methyl group attached to the nitrogen atom at the first position. This compound appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 58°C to 64°C . It is soluble in polar solvents such as methanol and exhibits significant chemical reactivity due to the presence of the nitrogen atoms in its structure.
In addition to oxidation, 1-methylbenzimidazole can also react with electrophiles, resulting in N-aminated products when treated with agents like 0-(2,4-dinitrophenyl)hydroxylamine . Such reactions highlight its potential as a precursor for synthesizing more complex molecules.
1-Methylbenzimidazole and its derivatives exhibit various biological activities, making them significant in medicinal chemistry. The benzimidazole moiety is often associated with pharmacological properties such as anti-cancer, anti-inflammatory, and antimicrobial activities. Compounds derived from 1-methylbenzimidazole have been explored for their potential as therapeutic agents against several diseases .
Research indicates that certain derivatives can selectively inhibit enzymes or interact with biological targets, leading to their application in drug development . The unique structural characteristics of 1-methylbenzimidazole contribute to its varied biological effects.
The synthesis of 1-methylbenzimidazole can be accomplished through several methods:
- Direct Methylation: Benzimidazole can be methylated using sodium methylate in dimethylformamide (DMF) along with methyl trifluoroacetate under controlled conditions. This method typically yields a product after purification steps involving extraction and chromatography .
- Carbonitrile Method: Another approach involves starting from carbonitriles, which can be converted into benzimidazoles through cyclization reactions followed by methylation processes .
- Metalation: Metalation techniques using n-butyllithium have also been explored for synthesizing substituted derivatives of 1-methylbenzimidazole .
These methods provide flexibility in producing various derivatives tailored for specific applications.
1-Methylbenzimidazole finds applications across multiple fields:
- Pharmaceuticals: It serves as a building block for synthesizing drugs due to its bioactive properties.
- Agriculture: Certain derivatives are investigated for use as agrochemicals.
- Materials Science: Its unique chemical properties make it suitable for developing novel materials.
The versatility of 1-methylbenzimidazole makes it an important compound in both research and industry.
Interaction studies involving 1-methylbenzimidazole focus on its reactivity with biological molecules and other chemical agents. These studies often explore how the compound interacts with enzymes or receptors within biological systems, providing insights into its potential therapeutic effects . Such investigations are crucial for understanding the mechanisms underlying its biological activity and optimizing its use in drug design.
Several compounds share structural similarities with 1-methylbenzimidazole, including:
- Benzimidazole: The parent compound lacking the methyl group; it serves as a fundamental structure for many derivatives.
- 2-Methylbenzimidazole: A positional isomer that may exhibit different reactivity and biological activity due to the methyl group's location.
- 5-Methylbenzimidazole: Another isomer that could possess unique properties compared to both 1-methyl and 2-methyl variants.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzimidazole | Parent compound | Lacks substituents; foundational structure |
| 2-Methylbenzimidazole | Isomer | Different reactivity patterns |
| 5-Methylbenzimidazole | Isomer | May show distinct biological activities |
The unique positioning of the methyl group in 1-methylbenzimidazole contributes significantly to its reactivity and biological profile compared to these similar compounds. Each derivative's specific interactions and properties can lead to diverse applications in medicinal chemistry and beyond.
XLogP3
UNII
GHS Hazard Statements
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








